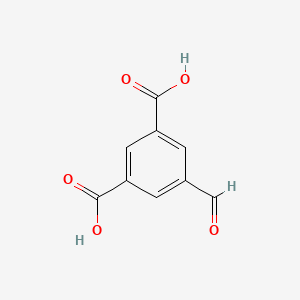
5-Formylisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formylisophthalic acid is an organic compound with the molecular formula C₉H₆O₅. It is a derivative of isophthalic acid, characterized by the presence of a formyl group (-CHO) at the 5-position of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Formylisophthalic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylisophthalic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction typically proceeds as follows:
5-Methylisophthalic acid+Oxidizing agent→5-Formylisophthalic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic oxidation processes using supported metal catalysts (e.g., palladium or platinum) can be employed to achieve high yields and purity. These methods are optimized for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Formylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to 5-carboxyisophthalic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 5-hydroxymethylisophthalic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Hydroxymethylisophthalic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Formylisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of high-performance materials, such as polyesters and resins, due to its ability to form strong, durable polymers.
Mechanism of Action
The mechanism by which 5-Formylisophthalic acid exerts its effects depends on the specific application and the chemical environment. In general, its reactivity is influenced by the electron-withdrawing nature of the formyl group, which affects the electron density of the aromatic ring and the carboxylic acid groups. This can lead to various interactions with molecular targets, such as enzymes or receptors, in biological systems.
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
Terephthalic acid: Similar structure but with carboxylic acid groups at the 1,4-positions instead of 1,3-positions.
5-Methylisophthalic acid: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
5-Formylisophthalic acid is unique due to the presence of the formyl group, which significantly alters its chemical properties and reactivity compared to other isophthalic acid derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H6O5 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
5-formylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
INXZLJLREDVXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


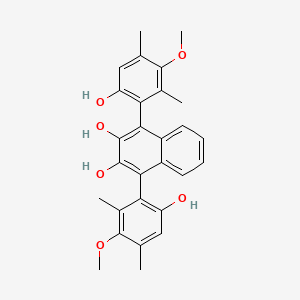

![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
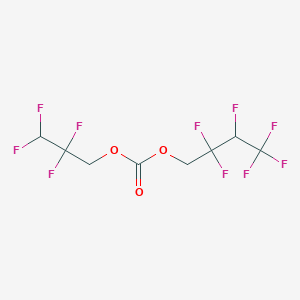
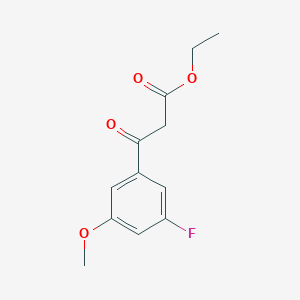
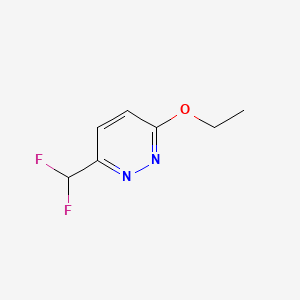
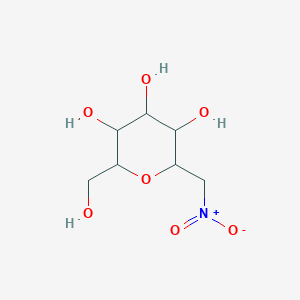
![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
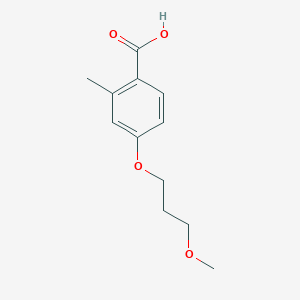
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

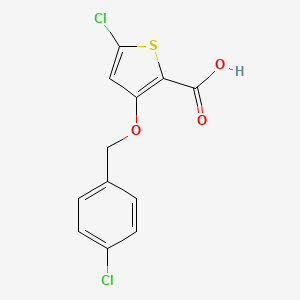
![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)
